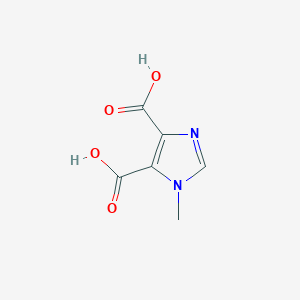

1-Methylimidazole-4,5-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylimidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-8-2-7-3(5(9)10)4(8)6(11)12/h2H,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARDQACXPOQDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173137 | |

| Record name | 1-Methylimidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19485-38-2 | |

| Record name | 1-Methyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19485-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylimidazole-4,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019485382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylimidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Methylimidazole-4,5-dicarboxylic Acid: Pathways and Protocols

Abstract

1-Methylimidazole-4,5-dicarboxylic acid (MIDA), CAS No. 19485-38-2, is a pivotal heterocyclic building block in contemporary chemical research and development.[1][2] Its rigid imidazole core, substituted with a methyl group at the N1 position and two carboxylic acid functionalities, offers a unique scaffold for the synthesis of novel pharmaceuticals, advanced materials, and specialized agrochemicals.[1][2] This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for MIDA, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of these synthetic routes, present detailed, field-tested protocols, and offer a comparative analysis to guide the selection of the most appropriate method for specific research and development needs.

Introduction: The Significance of this compound

The imidazole ring is a ubiquitous motif in biologically active molecules, and the dicarboxylic acid functionality at the 4 and 5 positions of MIDA provides multiple coordination sites for the construction of complex molecular architectures, such as metal-organic frameworks (MOFs) and coordination polymers.[3][4][5] The N-methylation of the imidazole ring is a critical structural feature that influences the compound's solubility, electronic properties, and biological activity. Consequently, robust and efficient synthetic routes to MIDA are of paramount importance for advancing research in these fields. This guide will focus on the most prevalent and practical synthetic strategies, providing the necessary detail for their successful implementation in a laboratory setting.

Key Synthesis Pathways for this compound

The synthesis of this compound can be broadly categorized into two main strategies:

-

Pathway A: Construction of the Imidazole-4,5-dicarboxylic Acid Core Followed by N-Methylation. This is a classical and widely applicable approach that involves the initial synthesis of the parent compound, imidazole-4,5-dicarboxylic acid, followed by a separate N-methylation step.

-

Pathway B: Ring Formation with a Methylated Nitrogen Precursor. This approach involves the cyclization of reactants that already contain the N-methyl group, leading directly to the methylated imidazole ring.

This guide will provide a detailed exploration of Pathway A, for which more extensive literature and established protocols are available.

Pathway A: Synthesis via Imidazole-4,5-dicarboxylic Acid Intermediate

This two-stage pathway is a reliable method for producing this compound. It offers the advantage of well-defined intermediates and can be adapted for the synthesis of other N-alkylated imidazole-4,5-dicarboxylic acids.

Stage 1: Synthesis of Imidazole-4,5-dicarboxylic Acid

A robust and economically viable method for the synthesis of the parent imidazole-4,5-dicarboxylic acid involves the reaction of imidazole with formaldehyde, followed by oxidation with nitric acid.[6]

-

Starting Materials: Imidazole and formaldehyde are readily available and cost-effective starting materials, making this an economical route.[6]

-

Hydroxymethylation: The initial reaction with formaldehyde in the presence of a strong base leads to the formation of hydroxymethylated imidazole derivatives. The base deprotonates the imidazole, facilitating its nucleophilic attack on the formaldehyde.

-

Oxidation: The subsequent treatment with hot nitric acid serves as a vigorous oxidation step, converting the hydroxymethyl groups and the imidazole ring's carbon atoms at the 4 and 5 positions into carboxylic acid functionalities.

Materials:

-

Imidazole (68 g)

-

37% Aqueous formaldehyde solution (245 g)

-

Potassium hydroxide (28 g)

-

65% Nitric acid (1.3 L)

-

Ammonia water

-

Formic acid

Procedure:

-

In a suitable reaction vessel, dissolve 68 g of imidazole in 245 g of a 37% strength by weight aqueous formaldehyde solution.

-

Add 28 g of potassium hydroxide to the solution.

-

Reflux the mixture for 3 hours.

-

In a separate stirred flask equipped with a reflux condenser, heat 1.3 liters of 65% strength nitric acid to boiling.

-

Slowly add the reaction mixture from step 3 to the boiling nitric acid.

-

During the reaction, distill off water to concentrate the reaction mixture.

-

After the addition is complete, continue to heat the mixture at 130-135 °C for 6-10 hours.[6]

-

Cool the reaction mixture in an ice bath. The product, imidazole-4,5-dicarboxylic acid, will crystallize out.

-

Filter the precipitated crystals under suction, wash with 150 ml of water, and dry. This yields the first fraction of the product.

-

To obtain a second fraction, neutralize the filtrate with ammonia water and then adjust the pH to 4 with formic acid.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Combine the two fractions to obtain the final product. The total yield is approximately 77%.[6]

Stage 2: N-Methylation of Imidazole-4,5-dicarboxylic Acid

The second stage involves the selective methylation of the N1 position of the imidazole ring. This can be achieved using a suitable methylating agent in the presence of a base.

-

Methylating Agent: Dimethyl sulfate or methyl iodide are common and effective methylating agents. Dimethyl sulfate is often preferred for its lower cost and higher boiling point, though it is highly toxic and requires careful handling.

-

Base: A strong, non-nucleophilic base is required to deprotonate the imidazole nitrogen, facilitating the nucleophilic attack on the methylating agent. Sodium hydride (NaH) in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a common choice. For sterically hindered imidazoles, a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[1]

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. Anhydrous solvents are crucial as the strong bases used will react with water.

Materials:

-

Imidazole-4,5-dicarboxylic acid (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

-

Dimethyl sulfate (or methyl iodide) (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

Under an inert atmosphere (nitrogen or argon), suspend imidazole-4,5-dicarboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Cool the mixture to 0 °C using an ice bath.

-

Carefully add sodium hydride (2.2 eq) portion-wise to the suspension. The addition of two equivalents of base is necessary to deprotonate both the imidazole N-H and the two carboxylic acid protons.

-

Allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation, which is indicated by the cessation of hydrogen gas evolution.

-

To the resulting solution, add dimethyl sulfate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of water.

-

Acidify the aqueous solution to a pH of approximately 3-4 with dilute HCl to protonate the carboxylic acid groups.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization.

Alternative and Emerging Synthesis Strategies

While Pathway A is a well-established route, other methods are being explored to improve efficiency and reduce the number of synthetic steps.

One-Pot Syntheses

One-pot multicomponent reactions are highly desirable in modern organic synthesis as they can significantly reduce reaction time, resource consumption, and waste generation.[7][8][9] While a specific one-pot synthesis for this compound is not widely reported, the principles of one-pot imidazole synthesis could be adapted. For instance, a reaction involving a glyoxal derivative, methylamine, and a dicarbonyl compound could potentially lead to the desired product in a single step. Further research in this area is warranted.

Synthesis from Pre-methylated Precursors

An alternative approach involves the use of starting materials that already contain the N-methyl group. For example, the oxidation of 1-methylbenzimidazole could yield this compound. This method is analogous to the synthesis of the parent imidazole-4,5-dicarboxylic acid from benzimidazole.[10]

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway A: Staged Synthesis | Potential One-Pot Synthesis |

| Starting Materials | Imidazole, formaldehyde, methylating agent | Glyoxal derivative, methylamine, dicarbonyl compound |

| Number of Steps | Two main stages (core synthesis and methylation) | One pot |

| Yield | Generally good to high yields for each step | Highly variable, dependent on optimization |

| Scalability | Well-established and scalable | May require significant optimization for large scale |

| Advantages | Reliable, well-documented, modular | Highly efficient, atom-economical, reduced waste |

| Disadvantages | Longer overall synthesis time, more purification steps | May be challenging to optimize, potential for side products |

Visualization of Synthesis Pathways

Diagram 1: Overall Synthesis Workflow (Pathway A)

Caption: Workflow for the two-stage synthesis of this compound.

Diagram 2: Logical Steps in N-Methylation

Caption: Decision and action flow for the N-methylation of imidazole-4,5-dicarboxylic acid.

Conclusion

The synthesis of this compound is a critical process for enabling further research and development in a multitude of chemical disciplines. The two-stage approach, involving the synthesis of the imidazole-4,5-dicarboxylic acid core followed by N-methylation, represents a robust and well-documented pathway. While challenges such as the handling of hazardous reagents and the need for anhydrous conditions exist, the provided protocols offer a solid foundation for the successful synthesis of this valuable compound. Future research into one-pot syntheses and the use of pre-methylated precursors holds promise for developing even more efficient and sustainable routes to this compound and its derivatives.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Building Block for Chemical Innovation.

-

Luo, Z.-R., Zhuang, J.-C., Wu, Q.-L., & Liu, J.-Z. (2011). 4,5-imidazoledicarboxylic acid: Syntheses, crystal structures, and properties. ResearchGate. Retrieved from [Link]

- BenchChem. (2025). Comparing the coordination properties of different imidazole-4,5-dicarboxylic acid derivatives.

-

Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... Prati, F. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 16(8), 6594-6616. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

- Langer, P., & Neumann, H. (1985). Preparation of imidazole-4,5-dicarboxylic acid. (U.S. Patent No. 4,550,176). Washington, DC: U.S. Patent and Trademark Office.

-

Zhang, Q.-G., Xie, Y., Hu, J.-G., Liu, J.-M., Wang, J., Zhong, R., & Gao, Y.-H. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry, 29(2), 567-571. Retrieved from [Link]

-

Safari, J., & Gandomi-Ravandi, S. (2014). One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. RSC Advances, 4(16), 8145-8151. Retrieved from [Link]

-

Quora. (2023). How to purify 1-methylimidazole after the Debus–Radziszewski reaction. Retrieved from [Link]

-

Reddit. (2023). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction? Retrieved from [Link]

-

MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]

-

Dirersa, W. B. (2017). A Review on “4, 5-Imidazoledicarboxylic Acid”: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). Retrieved from [Link]

-

ResearchGate. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]

-

Das, P., & Sarkar, S. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega, 7(37), 33263-33273. Retrieved from [Link]

-

University of North Florida. (n.d.). Progress Toward The Synthesis Of N-Methyl Improgan. Retrieved from [Link]

-

LookChem. (n.d.). Cas 19485-38-2, 4,5-DICARBOXY-1-METHYL-1H-IMIDAZOLE. Retrieved from [Link]

-

Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

-

MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]

-

Springer. (2013). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Retrieved from [Link]

-

Eco-Vector Journals Portal. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Retrieved from [Link]

-

Reddit. (2023). Removal of Imidazole from my crude product solution. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Review on “4, 5-Imidazoledicarboxylic Acid”: Their Chemistry and Coordination Potentials | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

biological activity of 1-Methylimidazole-4,5-dicarboxylic acid

An In-depth Technical Guide to the Biological Activity of 1-Methylimidazole-4,5-dicarboxylic Acid and Its Analogs

Introduction: A Versatile Scaffold for Drug Discovery

This compound is a heterocyclic organic compound with the chemical formula C6H6N2O4 and a molecular weight of 170.12 g/mol .[1] While extensive research into the specific biological activities of this compound is still emerging, its parent compound, imidazole-4,5-dicarboxylic acid, and its derivatives have garnered significant attention in the scientific community. These molecules serve as versatile building blocks for the synthesis of compounds with a wide range of potential therapeutic applications, from antiviral and neurological to cardiovascular.[2][3][4] The imidazole ring, a common motif in many biologically active molecules, coupled with the two carboxylic acid groups, provides a unique platform for creating complex and functionalized molecules.[4][5] This guide will delve into the known biological activities of the broader class of imidazole-4,5-dicarboxylic acid derivatives, providing a framework for understanding the potential of this compound in drug discovery and development.

Key Biological Activities of Imidazole-4,5-Dicarboxylic Acid Derivatives

The structural features of imidazole-4,5-dicarboxylic acid derivatives make them suitable candidates for interacting with various biological targets. The following sections highlight some of the most promising areas of research.

Antiviral Activity: Targeting SARS-CoV-2 Main Protease

Derivatives of imidazole-4,5-dicarboxylic acid have been identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication.[6] A study exploring asymmetric imidazole-4,5-dicarboxamide scaffolds found that these compounds could act as non-covalent, competitive inhibitors of Mpro.[6] One of the synthesized compounds demonstrated significant inhibitory activity with a half-maximal inhibitory concentration (IC50) in the low micromolar range.[6] The proposed mechanism involves the binding of the imidazole derivatives to the active site of the protease, preventing it from processing viral polyproteins.[6]

Neurological Applications: Modulation of NMDA Receptors

Several derivatives of imidazole-4,5-dicarboxylic acid have been investigated as ligands for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[3] Research has shown that these compounds can exhibit both convulsant and anticonvulsant effects in a dose-dependent manner, suggesting they act as partial agonists of the NMDA receptor.[7] This modulation of the glutamatergic system has led to the exploration of their potential as antiparkinsonian agents.[3][8] Studies in animal models of Parkinson's disease have demonstrated that these derivatives can alleviate motor symptoms, indicating their promise for the development of novel treatments for neurodegenerative disorders.[3]

Cardiovascular Potential: Angiotensin-Converting Enzyme (ACE) Inhibition

The inhibition of the angiotensin-converting enzyme (ACE) is a well-established strategy for the treatment of hypertension. Analogs of 2-butyl-1H-imidazole-4,5-dicarboxylic acid have been synthesized and evaluated as potential ACE inhibitors.[9] One such derivative exhibited a potent inhibitory effect with an IC50 value in the low micromolar range.[9] The mechanism of action is believed to involve the interaction of the imidazole-dicarboxylic acid scaffold with the active site of the ACE enzyme, preventing the conversion of angiotensin I to the vasoconstrictor angiotensin II.[9]

Methodologies for Biological Evaluation

To assess the biological activity of this compound and its derivatives, a variety of in vitro and in vivo assays can be employed.

In Vitro Enzyme Inhibition Assay: A Step-by-Step Protocol

This protocol provides a general framework for evaluating the inhibitory activity of a test compound against a target enzyme, such as SARS-CoV-2 Mpro or ACE.

Materials:

-

Target enzyme (e.g., recombinant SARS-CoV-2 Mpro)

-

Fluorogenic substrate specific to the enzyme

-

Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl buffer at a specific pH)

-

96-well microplate (black, for fluorescence assays)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.

-

Enzyme and Substrate Preparation: Dilute the enzyme and substrate to their optimal working concentrations in the assay buffer.

-

Assay Setup:

-

Add a small volume of the test compound dilutions to the wells of the 96-well plate.

-

Include control wells: a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).

-

Add the enzyme solution to all wells except the negative control.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to allow for compound-enzyme interaction.

-

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

-

Data Acquisition: Monitor the increase in fluorescence over time using a microplate reader. The rate of the reaction is proportional to the slope of the fluorescence versus time curve.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Diagram of the In Vitro Enzyme Inhibition Assay Workflow:

Caption: Workflow for a typical in vitro enzyme inhibition assay.

In Vivo Evaluation of Neurological Activity

To assess the potential antiparkinsonian or anticonvulsant effects of imidazole-4,5-dicarboxylic acid derivatives, animal models are utilized.

General Workflow:

-

Animal Model Selection: Choose an appropriate animal model that mimics the human disease (e.g., a reserpine-induced model of Parkinson's disease in mice or a pentylenetetrazole-induced seizure model).

-

Compound Administration: Administer the test compound to the animals via a suitable route (e.g., intraperitoneal injection or oral gavage).

-

Behavioral Assessment: Observe and quantify specific behaviors relevant to the disease model. For Parkinson's disease, this may include measuring locomotor activity and catalepsy. For epilepsy, this could involve scoring the severity of seizures.

-

Data Analysis: Compare the behavioral outcomes in the treated group to a control group that received a vehicle. Statistical analysis is used to determine the significance of any observed effects.

Synthesis and Future Directions

The synthesis of imidazole-4,5-dicarboxylic acid and its derivatives can be achieved through various methods, including the oxidation of benzimidazole.[5][10] The versatility of this chemical scaffold allows for the introduction of various functional groups, enabling the fine-tuning of its biological activity.

Relationship between the Core Compound and its Biologically Active Derivatives:

Caption: Synthetic pathways from the core to active derivatives.

While the direct biological activities of this compound remain to be fully elucidated, the extensive research on its analogs provides a strong rationale for its further investigation. Future studies should focus on synthesizing a library of derivatives based on the this compound scaffold and screening them against a wide range of biological targets. This approach holds the potential to uncover novel therapeutic agents for a variety of diseases.

Summary of Biological Activities

| Derivative Class | Biological Activity | Target | Potency (IC50) | Reference |

| Imidazole-4,5-dicarboxamides | Antiviral | SARS-CoV-2 Mpro | 4.79 ± 1.37 µM | [6] |

| Substituted Imidazole-4,5-dicarboxylic Acids | Antiparkinsonian/Anticonvulsant | NMDA Receptor | Not specified | [3][7] |

| 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid Analog | ACE Inhibition | Angiotensin-Converting Enzyme | 1.31 ± 0.026 µM | [9] |

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 152258, 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid. [Link]

-

Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. PubMed Central. [Link]

-

This compound: A Versatile Building Block for Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. ResearchGate. [Link]

-

A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

-

A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. [Link]

-

1-Methylimidazole. Wikipedia. [Link]

-

This compound CAS NO.19485-38-2. LookChem. [Link]

-

Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega. [Link]

-

Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Eco-Vector Journals Portal. [Link]

-

A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]

- Preparation of imidazole-4,5-dicarboxylic acid.

-

Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. PMC - NIH. [Link]

-

Mechanism of imidazole inhibition of a GH1 β‐glucosidase. PMC - PubMed Central. [Link]

-

Carcinogenic 4(5)-Methylimidazole Found in Beverages, Sauces, and Caramel Colors: Chemical Properties, Analysis, and Biological Activities. Request PDF. [Link]

-

Effect of some imidazole-4,5-dicarboxylic acid derivatives on the activity of N-methyl-D-aspartate (NMDA) receptors. Request PDF. [Link]

Sources

- 1. 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid | C6H6N2O4 | CID 152258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-Methylimidazole-4,5-dicarboxylic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylimidazole-4,5-dicarboxylic acid [CAS Number: 19485-38-2] is a key heterocyclic building block in modern organic synthesis. Its unique molecular architecture, featuring a methylated imidazole core flanked by two carboxylic acid functionalities, offers a versatile platform for the construction of complex molecules. This guide provides a comprehensive overview of the historical context of its parent imidazole structure, detailed synthetic methodologies for its preparation, in-depth analysis of its characterization, and a survey of its applications in pharmaceutical and materials science.

Historical Context: The Imidazole Ring and its Carboxylated Derivatives

The journey to understanding this compound begins with the discovery of the imidazole ring itself. In 1858, German chemist Heinrich Debus first reported the synthesis of imidazole, which he named "glyoxaline," by reacting glyoxal and formaldehyde in the presence of ammonia. This foundational reaction, while often low-yielding, laid the groundwork for the vast field of imidazole chemistry.

Several decades later, the synthesis of the parent imidazole-4,5-dicarboxylic acid (CAS 570-22-9) was achieved through various methods. One early and notable method involved the reaction of tartaric acid dinitrate with ammonia and formaldehyde in an aqueous solution. Another significant approach was the oxidation of benzimidazole using strong oxidizing agents like potassium dichromate or potassium permanganate[1][2][3]. These early syntheses were crucial in providing access to the core dicarboxylated imidazole scaffold.

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Pathway A: Methylation of Imidazole followed by Carboxylation

This pathway involves the initial synthesis of 1-methylimidazole, which then undergoes reactions to introduce the carboxylic acid groups at the 4 and 5 positions.

Step 1: Synthesis of 1-Methylimidazole

1-Methylimidazole is a commercially available reagent, but can also be synthesized in the laboratory. Common industrial methods include the acid-catalyzed methylation of imidazole with methanol or the Radziszewski reaction of glyoxal, formaldehyde, methylamine, and ammonia[4].

A reliable laboratory-scale synthesis involves the deprotonation of imidazole with a strong base, such as sodium hydroxide, followed by N-alkylation with a methylating agent like methyl iodide.

Experimental Protocol: Synthesis of 1-Methylimidazole

-

Materials: Imidazole, Sodium Hydroxide (NaOH), Methyl Iodide (CH₃I), Ethanol, Water, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

In a round-bottom flask, dissolve imidazole (1.0 eq) in ethanol.

-

To the stirring solution, add powdered sodium hydroxide (1.5 eq). Continue stirring until the base is fully dissolved.

-

Carefully add methyl iodide (1.2 eq) to the reaction mixture.

-

Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and add an equal volume of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methylimidazole.

-

Purify the product by distillation.

-

Step 2: Carboxylation of 1-Methylimidazole

A plausible and effective method for introducing the dicarboxylic acid functionalities is through a process analogous to that described for the parent imidazole. This involves a two-step reaction: hydroxymethylation followed by oxidation.

Conceptual Experimental Workflow: From 1-Methylimidazole to the Dicarboxylic Acid

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound

-

Materials: 1-Methylimidazole, Formaldehyde (37% aqueous solution), Potassium Hydroxide (KOH), Nitric Acid (65%), Water.

-

Procedure:

-

Hydroxymethylation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-methylimidazole (1.0 eq) in a 37% aqueous formaldehyde solution (3-4 eq).

-

Add potassium hydroxide (0.5 eq) to the solution.

-

Heat the mixture to reflux and maintain for 3 hours. The reaction will produce a mixture of hydroxymethylated 1-methylimidazole intermediates.

-

Oxidation: In a separate flask equipped with a distillation apparatus and a dropping funnel, heat 65% nitric acid (15-20 eq) to boiling.

-

Slowly add the hydroxymethylation reaction mixture to the boiling nitric acid. Control the addition rate to maintain a steady reaction.

-

During the reaction, distill off water to concentrate the reaction mixture.

-

After the addition is complete, continue heating for 6-10 hours, maintaining the temperature between 130-135°C.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.

-

Further product can be obtained from the filtrate by adjusting the pH to 4.

-

Pathway B: Oxidation of 1-Methyl-Substituted Benzimidazole

An alternative route involves the oxidative cleavage of a 1-methyl-substituted benzimidazole derivative. This method can be advantageous if the corresponding benzimidazole is readily accessible.

Conceptual Experimental Workflow: Oxidation of 1-Methylbenzimidazole

Caption: Synthesis via oxidation of 1-methylbenzimidazole.

Detailed Protocol: Oxidation of 1-Methyl-2-alkylbenzimidazole

-

Materials: 1-Methyl-2-alkylbenzimidazole, Sulfuric Acid (concentrated), Hydrogen Peroxide (30%).

-

Procedure:

-

Carefully dissolve the 1-methyl-2-alkylbenzimidazole (1.0 eq) in concentrated sulfuric acid to a concentration of approximately 1 M.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen peroxide (11 eq) to the stirred solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Adjust the pH of the solution to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Physicochemical Properties and Spectroscopic Characterization

This compound is typically a white to off-white crystalline powder.

| Property | Value |

| Molecular Formula | C₆H₆N₂O₄ |

| Molecular Weight | 170.12 g/mol |

| Melting Point | 253-254 °C |

| Boiling Point | 531.6 °C at 760 mmHg |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group (around 3.5-4.0 ppm) and a singlet for the C2-proton of the imidazole ring (downfield, likely > 7.5 ppm). The carboxylic acid protons will appear as a broad singlet at a very downfield chemical shift (>10 ppm), and their visibility may depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will show signals for the N-methyl carbon, the three imidazole ring carbons, and the two equivalent carboxylic acid carbons. Predicted chemical shifts for the parent 1-methylimidazole can provide a basis for assignment[5][6].

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band from the carboxylic acid groups (typically 2500-3300 cm⁻¹). Strong C=O stretching vibrations from the carboxylic acid groups will be prominent around 1700 cm⁻¹. C=N and C=C stretching vibrations of the imidazole ring are expected in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (170.12 g/mol ). Fragmentation patterns would likely involve the loss of CO₂ and other characteristic fragments of the imidazole ring.

Applications in Research and Development

This compound is a valuable and versatile building block with growing applications in several fields of chemical science.

Pharmaceutical and Bioactive Molecule Synthesis

The imidazole moiety is a common scaffold in many biologically active compounds and pharmaceuticals. The dicarboxylic acid functionality of this molecule provides two reactive handles for further chemical transformations, making it an attractive starting material for the synthesis of more complex drug candidates[7][8]. Derivatives of imidazole-4,5-dicarboxylic acid have been investigated for their potential as antagonists of glutamate receptors and for their antiparkinsonian activity[9].

Coordination Chemistry and Materials Science

The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups make this compound an excellent multidentate ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers[1][10][11]. By carefully selecting the metal ions and reaction conditions, a wide variety of structures with tailored porosities, thermal stabilities, and functionalities can be synthesized. These materials have potential applications in gas storage, separation, and catalysis[8][12][13].

Workflow: Synthesis of a Metal-Organic Framework (MOF)

Caption: General workflow for the synthesis of a MOF using this compound as a ligand.

Conclusion

This compound, building upon the rich history of imidazole chemistry, has emerged as a significant and versatile molecule in modern synthetic chemistry. Its accessible synthesis and multiple reactive sites make it a valuable precursor for the development of novel pharmaceuticals and advanced materials. As research in these areas continues to expand, the demand and applications for this important building block are expected to grow.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940). Retrieved from [Link]

-

Crystal Growth & Design. (2011). Four Three-Dimensional Coordination Polymers Constructed by 2-((1H-1,2,4-Triazol-1-yl)methyl)-1H-Imidazole-4,5-Dicarboxylate: Syntheses, Topological Structures, and Magnetic Properties. Retrieved from [Link]

-

ProQuest. (2015). Three metal-organic frameworks showing novel architectures based on multifunctional imidazole dicarboxylates. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound: A Versatile Building Block for Chemical Innovation. Retrieved from [Link]

-

Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]

-

PubMed. (2011). Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: syntheses, structures and properties. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Imidazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for.... Retrieved from [Link]

-

ACS Publications. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. Retrieved from [Link]

-

Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]

-

ACS Publications. (2010). Four Novel Frameworks Built by Imidazole-Based Dicarboxylate Ligands: Hydro(Solvo)thermal Synthesis, Crystal Structures, and Properties. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Imidazole-4,5-dicarboxylic acid. Retrieved from [Link]

-

ResearchGate. (2010). Assembly of two 3-D metal–organic frameworks from Cd(II) and 4,5-imidazoledicarboxylic acid or 2-ethyl-4,5-imidazoledicarboxylic acid. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). CN103086978A - 1-methylimidazole preparation method.

-

ResearchGate. (n.d.). The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3-DIMETHYLAMINO-PROPYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC-ACID-DIMETHYLESTER - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

LookChem. (n.d.). This compound CAS NO.19485-38-2. Retrieved from [Link]

-

Brusina, M. A., Nikolaev, D. N., & Piotrovskiy, L. B. (2019). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Russian Chemical Bulletin, 68(4), 671-680. Retrieved from [Link]

- Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.

-

PubMed. (2013). Formation of 4(5)-methylimidazole and its precursors, α-dicarbonyl compounds, in Maillard model systems. Retrieved from [Link]

-

Eco-Vector Journals Portal. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and proton chemical shifts in ¹H NMR spectra of N-methylimidazole moiety of QAS 6. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

-

ACS Publications. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4,5-Imidazoledicarboxylic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4,5-Imidazoledicarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 4. 1-Methylimidazole(616-47-7) IR Spectrum [chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. 1-Methylimidazole(616-47-7) 13C NMR [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: syntheses, structures and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]

- 10. researchgate.net [researchgate.net]

- 11. CN103086978A - 1-methylimidazole preparation method - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Three metal-organic frameworks showing novel architectures based on multifunctional imidazole dicarboxylates - ProQuest [proquest.com]

Unlocking the Therapeutic Potential of 1-Methylimidazole-4,5-dicarboxylic Acid Derivatives: A Technical Guide to Putative Targets

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1] This technical guide delves into the therapeutic landscape of a specific, promising subclass: 1-Methylimidazole-4,5-dicarboxylic acid derivatives. While the broader imidazole family exhibits a wide spectrum of activities, including anticancer and antimicrobial effects, this guide will focus on the most evidence-backed potential of this compound derivatives as modulators of the N-methyl-D-aspartate (NMDA) receptor, a critical target in neurological disorders. We will explore the mechanistic underpinnings of this interaction, detail robust experimental protocols for its validation, and present a framework for future drug discovery efforts. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of novel therapeutics for neurological and potentially other diseases.

The Imidazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered heterocyclic imidazole ring is a versatile pharmacophore due to its unique electronic properties, ability to participate in hydrogen bonding, and its presence in key biological molecules like the amino acid histidine.[2] This has led to the development of a vast array of imidazole-containing drugs with diverse therapeutic applications, from antifungal agents to anticancer therapies.[2] The therapeutic promiscuity of the imidazole scaffold stems from its ability to interact with a wide range of biological targets.

Derivatives of the core imidazole structure have been shown to target:

-

Enzymes and Kinases: Many imidazole-based compounds act as potent inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer cell signaling.[2]

-

Tubulin: Certain imidazole derivatives interfere with tubulin polymerization, leading to mitotic arrest and exhibiting anticancer effects similar to established chemotherapeutics.

-

DNA and Associated Enzymes: The imidazole core can be found in molecules that interact with DNA and inhibit enzymes like topoisomerases.

-

Microbial Targets: In infectious diseases, azole antifungals, a class of imidazole derivatives, are well-known for their inhibition of cytochrome P450 14α-demethylase, an enzyme essential for fungal cell membrane synthesis.

While the this compound backbone shares this privileged scaffold, emerging research points towards a more specific and compelling therapeutic avenue: the modulation of glutamatergic neurotransmission.

Primary Therapeutic Target: The N-Methyl-D-Aspartate (NMDA) Receptor

The most significant and well-documented therapeutic target for derivatives of imidazole-4,5-dicarboxylic acid is the N-methyl-D-aspartate (NMDA) receptor.[3][4] The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. However, its dysregulation is implicated in a range of neurological and psychiatric disorders, including epilepsy, chronic pain, and neurodegenerative diseases like Parkinson's and Alzheimer's.[5]

Mechanism of Action: Modulating Glutamatergic Signaling

Derivatives of imidazole-4,5-dicarboxylic acid have been identified as a novel class of NMDA receptor ligands that are not channel blockers.[4] Their therapeutic effect is believed to be mediated through interaction with the NMDA receptor recognition site, suggesting they may act as partial agonists or antagonists.[3][4] This mode of action is advantageous as it may offer a more nuanced modulation of receptor activity, potentially leading to a better safety profile compared to traditional NMDA receptor channel blockers, which are often associated with significant side effects.[4]

The conformational rigidity of the imidazole-4,5-dicarboxylic acid scaffold is thought to contribute to a more selective interaction with the receptor, which could reduce off-target effects and enhance therapeutic efficacy.[6][7]

Below is a diagram illustrating the proposed mechanism of action of this compound derivatives at the NMDA receptor.

Caption: Proposed modulation of the NMDA receptor by this compound derivatives.

Structure-Activity Relationship (SAR) Insights

Preliminary studies suggest that the biological activity of these derivatives is sensitive to the nature of the substituents on the imidazole ring. For instance, in studies of analgesic activity, it has been observed that elongation of the radical groups on the benzene ring attached to the nitrogen atoms can enhance the analgesic potential.[7] This suggests that these substituents are likely involved in key interactions with the binding pocket of the NMDA receptor.

A systematic exploration of the chemical space around the this compound core is warranted to establish a comprehensive SAR. Key modifications to investigate would include:

-

Substitution at the 1-position (Methyl group): Varying the alkyl chain length or introducing cyclic or aromatic moieties.

-

Substitution at the 2-position: Introducing a range of substituents with different electronic and steric properties.

-

Derivatization of the 4,5-dicarboxylic acid groups: Esterification or amidation to modulate physicochemical properties such as solubility and cell permeability.

Quantitative Data on Biological Activity

While specific IC50 or Ki values are not widely published in the readily available literature, several studies have demonstrated dose-dependent effects of imidazole-4,5-dicarboxylic acid derivatives in various in vivo models.

| Compound ID | Therapeutic Area | In Vivo Model | Observed Effect | Dosage/Concentration | Reference |

| IEM-2258 | Anticonvulsant | NMDA-induced convulsions in mice | Significant reduction in convulsion duration and prevention of mortality. | 0.4 mmol (intracerebroventricular) | [4] |

| IEM-2248 | Anticonvulsant | NMDA-induced convulsions in mice | Complete protection from convulsions and mortality. | 0.2 mmol (intracerebroventricular) | [4] |

| IEM-2347 | Analgesic | Acetic acid-induced writhing in mice | Complete suppression of pain response. | 20-40 mg/kg (intraperitoneal) | [4][7] |

| IEM-303 | Analgesic | Acetic acid-induced writhing in mice | Significant reduction in pain response. | 50 mg/kg (intraperitoneal) | [4][7] |

| 2-propylimidazole-4,5-dicarboxylic acid | Anticonvulsant/Convulsant | NMDA receptor activity in mice | Dose-dependent partial agonism. | Not specified | [3] |

Experimental Protocols for Target Validation

Validating the interaction of this compound derivatives with the NMDA receptor requires a multi-tiered approach, from in vitro binding assays to in vivo models of disease.

In Vitro Assays

Objective: To determine the binding affinity of the test compounds for the NMDA receptor.

Methodology:

-

Membrane Preparation: Isolate synaptic membranes from rat forebrain tissue.

-

Incubation: Incubate the membranes with a known radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) in the presence of varying concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).

Objective: To characterize the functional effects of the test compounds on NMDA receptor-mediated currents.

Methodology:

-

Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing recombinant NMDA receptors.

-

Recording: Perform whole-cell voltage-clamp recordings.

-

Agonist Application: Apply NMDA and a co-agonist (glycine or D-serine) to elicit an inward current.

-

Compound Application: Co-apply the test compound with the agonists to determine its effect on the current amplitude (inhibition or potentiation).

-

Data Analysis: Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Caption: Workflow for electrophysiological characterization of NMDA receptor modulators.

In Vivo Models

Objective: To assess the potential of the test compounds to prevent seizures.

Methodology:

-

Animal Model: Use mice or rats.

-

Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal, oral).

-

Seizure Induction:

-

MES Test: Apply a brief electrical stimulus through corneal or auricular electrodes.

-

PTZ Test: Administer a subcutaneous injection of pentylenetetrazole.

-

-

Observation: Observe the animals for the presence or absence of tonic-clonic seizures and record latency to seizure and mortality.

-

Data Analysis: Determine the ED50 (the dose that protects 50% of the animals from seizures).

Objective: To evaluate the antinociceptive effects of the test compounds.

Methodology:

-

Animal Model: Use mice.

-

Compound Administration: Administer the test compound intraperitoneally.

-

Nociceptive Induction: After a set period, administer an intraperitoneal injection of acetic acid.

-

Observation: Count the number of "writhes" (a characteristic stretching behavior) over a defined time period.

-

Data Analysis: Compare the number of writhes in the treated group to a vehicle control group to determine the percentage of inhibition.

Other Potential Therapeutic Targets: A Hypothetical Outlook

While the evidence strongly points to the NMDA receptor as the primary target for this compound derivatives, the versatility of the imidazole scaffold suggests that other therapeutic targets should not be entirely dismissed without experimental validation.

-

Cancer: Given the known activity of other imidazole derivatives against various kinases, it is conceivable that specific substitutions on the this compound core could yield compounds with affinity for oncogenic kinases. Screening these derivatives against a panel of cancer cell lines could be a worthwhile exploratory endeavor.

-

Infectious Diseases: The structural similarity to azole antifungals raises the possibility of antifungal activity. Testing against a panel of pathogenic fungi, such as Candida albicans, could reveal unexpected activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel modulators of the NMDA receptor. The existing body of evidence strongly supports their potential as anticonvulsants, analgesics, and for the treatment of neurodegenerative disorders. Future research should focus on:

-

Comprehensive SAR studies to optimize potency and selectivity.

-

In-depth pharmacokinetic and pharmacodynamic profiling of lead compounds.

-

Molecular modeling studies to elucidate the precise binding mode at the NMDA receptor.

-

Exploratory screening against other potential targets to uncover new therapeutic applications.

By systematically building upon the foundational knowledge outlined in this guide, the scientific community can unlock the full therapeutic potential of this exciting class of compounds.

References

-

[Effect of some imidazole-4,5-dicarboxylic acid derivatives on the activity of N-methyl-D-aspartate (NMDA) receptors]. PubMed. Available at: [Link]

-

Yakovleva, E. E., et al. (2025). Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice. Research Results in Pharmacology. Available at: [Link]

-

Yakovleva, E. E., et al. (2020). Pharmacological activity of new imidazole-4,5-dicarboxylic acid derivatives in dopaminergic transmission suppression tests in mice and rats. oalib upi. Available at: [Link]

-

Iljin, V. V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. ResearchGate. Available at: [Link]

-

Yakovleva, E. E., et al. (2023). Investigation of antiparkinsonian activity of new imidazole-4,5-dicarboxylic acid derivatives on the experimental model of catalepsy. Research Results in Pharmacology. Available at: [Link]

-

Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

-

Yakovleva, E. E., et al. (2025). View of Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice | Research Results in Pharmacology. Research Results in Pharmacology. Available at: [Link]

-

Effect of some imidazole-4,5-dicarboxylic acid derivatives on the activity of N-methyl-D-aspartate (NMDA) receptors | Request PDF. ResearchGate. Available at: [Link]

-

This compound: A Versatile Building Block for Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Modulation of NMDA Receptors: From Bench Side to Clinical Applications in Psychiatry. Frontiers. Available at: [Link]

-

A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. Available at: [Link]

-

Formation of Carcinogenic 4(5)-Methylimidazole in Maillard Reaction Systems. ResearchGate. Available at: [Link]

-

Siwach, R. & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry. Available at: [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]

-

Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. International Science Community Association. Available at: [Link]

Sources

- 1. Novel Potent N-Methyl-d-aspartate (NMDA) Receptor Antagonists or σ1 Receptor Ligands Based on Properly Substituted 1,4-Dioxane Ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isca.me [isca.me]

- 3. [Effect of some imidazole-4,5-dicarboxylic acid derivatives on the activity of N-methyl-D-aspartate (NMDA) receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. View of Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice | Research Results in Pharmacology [rrpharmacology.ru]

- 7. Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice | Research Results in Pharmacology [rrpharmacology.ru]

Substituted Imidazole-4,5-dicarboxylic Acids: A Technical Guide to Synthesis, Properties, and Applications

Abstract

Substituted imidazole-4,5-dicarboxylic acids represent a class of heterocyclic compounds of significant interest across multiple scientific disciplines. Their rigid, multifunctional structure, featuring two carboxylic acid groups and a modifiable imidazole core, makes them exceptionally versatile building blocks. This guide provides an in-depth exploration of the core aspects of these molecules, designed for researchers and professionals in drug development and materials science. We will traverse the primary synthetic routes, delve into their physicochemical and coordination properties, and illuminate their diverse applications, from targeted pharmacophores in medicinal chemistry to robust ligands in the construction of advanced materials. The causality behind experimental choices and self-validating protocols are emphasized throughout to ensure both technical accuracy and practical applicability.

Introduction: The Versatile Imidazole-4,5-dicarboxylic Acid Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, present in numerous bioactive molecules and approved drugs.[1] The addition of two carboxylic acid groups at the 4 and 5 positions imbues the scaffold with unique properties. These groups act as powerful hydrogen bond donors and acceptors and can be deprotonated to serve as multidentate ligands for metal ions.[2][3] This dual functionality is the cornerstone of their utility.

The core structure, 1H-imidazole-4,5-dicarboxylic acid (H₃IDC), possesses six potential donor atoms: two imidazole nitrogens and four carboxylate oxygens.[2][3] This allows for a variety of coordination modes with metal ions, making it a foundational component for creating complex supramolecular structures.[2][4] Furthermore, the C-2 position of the imidazole ring is a prime site for substitution, allowing for the fine-tuning of steric and electronic properties. This modification capability is critical for tailoring the molecule for specific applications, whether it's optimizing receptor binding in a drug candidate or controlling the pore size of a metal-organic framework (MOF).[5]

This guide will systematically explore the synthesis of these valuable compounds, their characterization, and their most significant applications, providing a comprehensive resource for the scientific community.

Synthetic Strategies: Crafting the Core Scaffold

The synthesis of substituted imidazole-4,5-dicarboxylic acids can be broadly categorized into two approaches: the assembly from acyclic precursors and the modification of a pre-existing imidazole or benzimidazole ring.[5][6]

Oxidation of Benzimidazoles: A Classical and Robust Route

One of the most established and effective methods involves the oxidative cleavage of the benzene ring of a corresponding 2-substituted benzimidazole.[3][5] This method is advantageous for its scalability and the commercial availability of a wide range of benzimidazole precursors.

The choice of oxidizing agent is critical to the success of this reaction, directly impacting yield and purity. While strong oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) have been historically used, they often require harsh conditions and can lead to over-oxidation.[3] A more refined and higher-yielding approach utilizes hydrogen peroxide in concentrated sulfuric acid.[5]

Rationale Behind the Method: The concentrated sulfuric acid serves a dual purpose. Firstly, it protonates the benzimidazole, increasing its susceptibility to oxidative attack. Secondly, it helps to control the reactivity of the hydrogen peroxide, promoting the desired ring cleavage while minimizing side reactions. The molar ratio of hydrogen peroxide to the benzimidazole substrate is a key parameter that must be optimized to maximize the yield of the target dicarboxylic acid.[5]

Exemplary Protocol: Synthesis of 2-Alkyl-1H-imidazole-4,5-dicarboxylic Acid

-

Dissolution: A 2-alkylbenzimidazole is dissolved in concentrated sulfuric acid (e.g., 98%) to a concentration of approximately 1 M under cooling in an ice bath. This exothermic step must be controlled to prevent degradation.

-

Oxidant Addition: Hydrogen peroxide (e.g., 30% w/w) is added dropwise to the solution, maintaining a low temperature. An optimal molar ratio is typically around 11:1 (H₂O₂:benzimidazole).[5]

-

Reaction: The mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice, causing the product to precipitate.

-

Isolation & Purification: The solid precipitate is collected by filtration, washed with cold water to remove residual acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like water or an alcohol/water mixture.

-

Validation: The structure and purity of the final product are confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Multi-Component Assembly Routes

More recent synthetic advancements focus on building the imidazole ring from acyclic components, offering greater flexibility in introducing substituents.[7][8] These methods, such as the Debus-Radziszewski synthesis and its variations, combine an aldehyde, a 1,2-dicarbonyl compound (like a derivative of tartaric acid), and an ammonia source.[3][9]

Physicochemical Properties & Characterization

The unique structure of these compounds gives rise to distinct physicochemical properties. They are generally crystalline solids with high melting points due to strong intermolecular hydrogen bonding.[10] Their solubility in water is often pH-dependent, and they can act as amphoteric substances, functioning as both acids and bases.[10]

The ability of a molecule to cross cellular membranes, a key factor in drug development, can be estimated by its partition coefficient (logP).[11] Experimental determination of logP for various substituted imidazole-4,5-dicarboxylic acids is crucial for assessing their potential bioavailability.[11]

Table 1: Typical Spectroscopic Data for a 2-Substituted Imidazole-4,5-dicarboxylic Acid

| Technique | Characteristic Feature | Typical Range/Observation |

| ¹H NMR | Imidazole C-H proton | δ 7.5-8.5 ppm |

| COOH protons | δ 10-13 ppm (broad singlet) | |

| N-H proton | δ 12-14 ppm (very broad) | |

| ¹³C NMR | Carboxyl carbons (C=O) | δ 160-175 ppm |

| Imidazole ring carbons | δ 115-145 ppm | |

| IR Spectroscopy | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (broad) |

| C=O stretch (carboxylic acid) | 1680-1720 cm⁻¹ | |

| C=N stretch (imidazole ring) | 1550-1620 cm⁻¹ |

Key Applications in Science and Technology

The applications of substituted imidazole-4,5-dicarboxylic acids are extensive and growing, primarily in medicinal chemistry and materials science.

Medicinal Chemistry: A Scaffold for Drug Discovery

The rigid dicarboxylate framework is an excellent platform for designing enzyme inhibitors and receptor antagonists. The substituents can be precisely positioned to interact with specific pockets in a biological target.

a) Cardiovascular Agents: A significant area of research has focused on developing derivatives as angiotensin II (AII) receptor antagonists for treating hypertension.[12] The imidazole core mimics the function of the native ligand, while carefully chosen substituents enhance binding affinity and selectivity. For example, the potent antagonist 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid demonstrated an IC₅₀ of just 0.55 nM.[12]

b) Neurological Disorders: Certain 1,2-substituted imidazole-4,5-dicarboxylic acids have shown promise as antiparkinsonian agents.[13] Studies on models of dopaminergic transmission suppression demonstrated that compounds like IEM2258 and IEM2247 could significantly improve locomotor activity and reduce catalepsy, suggesting they modulate dopaminergic pathways.[13] These findings open avenues for developing novel treatments for neurodegenerative diseases.

Materials Science: Building Blocks for Functional Materials

The multidentate coordination capability of the imidazole-4,5-dicarboxylate ligand is heavily exploited in the synthesis of Metal-Organic Frameworks (MOFs).[2] MOFs are crystalline materials with well-defined pores, making them suitable for gas storage, separation, and catalysis.[14]

The choice of substituent at the C-2 position plays a crucial role in directing the final topology of the MOF.[5] For instance, using 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC) versus the unsubstituted H₃IDC can lead to frameworks with different dimensionalities and properties when reacted with the same metal ion.[5][15]

These ligands have been used to construct MOFs with high thermal stability and interesting properties like proton conductivity and luminescence.[4][16] For example, MOFs synthesized with 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid have demonstrated promising temperature- and humidity-dependent proton conduction, reaching conductivities on the order of 10⁻⁴ S·cm⁻¹ at 100 °C and 98% relative humidity.[16]

Catalysis

Derivatives of imidazole-4,5-dicarboxylic acid can also be used to create sophisticated ligands for homogeneous and heterogeneous catalysis. Amphiphilic palladium N-heterocyclic carbene (NHC) complexes based on this scaffold have been synthesized and shown to be highly active catalysts for hydrogenation reactions in water, a green solvent.[17] The dicarboxylate moiety can be used to tune the solubility and stability of the catalytic complex.

Future Outlook

The field of substituted imidazole-4,5-dicarboxylic acids is poised for continued growth. In medicinal chemistry, the focus will likely be on exploring new substitutions to target a wider range of diseases, including cancer and viral infections, where imidazole derivatives have already shown activity.[5] In materials science, the rational design of new ligands will enable the synthesis of MOFs with tailored pore environments for specific applications, such as carbon capture or selective catalysis. The intersection of these fields, for example, in the development of MOFs for drug delivery, represents a particularly exciting frontier.

References

- Applications of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid in Medicinal Chemistry. Benchchem.

-

Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF. ResearchGate. Available at: [Link]

- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate.

-

Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in water. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of substituted imidazole-4,5-dicarboxylic acids. RCSI Journals Platform. Available at: [Link]

-

Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Three metal-organic frameworks showing novel architectures based on multifunctional imidazole dicarboxylates. ProQuest. Available at: [Link]

-

A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. Available at: [Link]

-

Four Novel Frameworks Built by Imidazole-Based Dicarboxylate Ligands: Hydro(Solvo)thermal Synthesis, Crystal Structures, and Properties. Inorganic Chemistry (ACS Publications). Available at: [Link]

-

Pharmacological activity of new imidazole-4,5-dicarboxylic acid derivatives in dopaminergic transmission suppression ttests in mice and rats. Research Results in Pharmacology. Available at: [Link]

-

Assembly of two 3-D metal–organic frameworks from Cd(II) and 4,5-imidazoledicarboxylic acid or 2-ethyl-4,5-imidazoledicarboxylic acid. ResearchGate. Available at: [Link]

-

Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Eco-Vector Journals Portal. Available at: [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

-

Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. SlideShare. Available at: [Link]

-

Chemical and Pharmacological Properties of Imidazoles. IJPPR. Available at: [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of substituted imidazole-4,5-dicarboxylic acids - Brusina - Russian Chemical Bulletin [journals.rcsi.science]

- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 9. Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole | PPTX [slideshare.net]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Pharmacological activity of new imidazole-4,5-dicarboxylic acid derivatives in dopaminergic transmission suppression ttests in mice and rats | Research Results in Pharmacology [rrpharmacology.ru]

- 14. Three metal-organic frameworks showing novel architectures based on multifunctional imidazole dicarboxylates - ProQuest [proquest.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Preliminary Pharmacological Investigation of 1-Methylimidazole-4,5-dicarboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction